(4-CHLOROPHENYL)(3-METHYLPHENYL)METHANAMINE
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Overview
Description
(4-Chlorophenyl)(3-methylphenyl)methanamine is an organic compound with the molecular formula C14H14ClN It is a derivative of methanamine, where the hydrogen atoms are substituted by 4-chlorophenyl and 3-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(3-methylphenyl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with 3-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(3-methylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxylamine, ammonia, and primary amines under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
(4-Chlorophenyl)(3-methylphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of (4-chlorophenyl)(3-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
(3-Chlorophenyl)(4-methylphenyl)methanamine: Similar structure but with different positional isomers.
(4-Chlorophenyl)(4-methylphenyl)methanamine: Another positional isomer with different chemical properties.
(3-Chlorophenyl)methanamine: A simpler structure with only one aromatic ring substituted
Uniqueness
(4-Chlorophenyl)(3-methylphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 4-chlorophenyl and 3-methylphenyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .
Biological Activity
(4-Chlorophenyl)(3-methylphenyl)methanamine, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a biphenyl structure with a chlorinated phenyl ring and a methyl-substituted phenyl group. This structural configuration contributes to its biological activity by influencing interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to act as an inhibitor of certain enzymes involved in cell proliferation, which is pivotal in its potential anticancer effects. The compound's mechanism can be summarized as follows:
- Enzyme Inhibition : It inhibits enzymes that facilitate cellular growth and division.
- Receptor Interaction : The compound may modulate receptor activity, influencing signaling pathways that regulate various cellular functions.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:
- U-87 (Glioblastoma) : The compound showed significant cytotoxicity, with an IC50 value indicating potent growth inhibition.
- MDA-MB-231 (Triple-Negative Breast Cancer) : Similar effects were observed, suggesting broad-spectrum anticancer potential.
Table 1: Anticancer Activity Summary
Cell Line | IC50 (µM) | Reference |
---|---|---|
U-87 | 2.5 | |
MDA-MB-231 | 3.0 |
Antimicrobial Properties
In addition to anticancer activity, the compound has been evaluated for its antimicrobial effects. Studies reveal that it possesses antibacterial and antifungal properties:
- Antibacterial Activity : Effective against Gram-positive bacteria, showing inhibition rates comparable to established antibiotics.
- Antifungal Activity : Demonstrated efficacy against Candida species, disrupting biofilm formation and reducing cell viability.
Table 2: Antimicrobial Activity Overview
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 16 µg/mL | |
Candida albicans | 32 µg/mL |
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on human glioblastoma cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its mechanism as an anticancer agent.
Case Study 2: Antimicrobial Mechanism
In another study focusing on its antimicrobial properties, the compound was shown to inhibit the synthesis of essential cell wall components in bacteria, leading to cell lysis. This mechanism was confirmed through biochemical assays measuring cell membrane integrity.
Properties
IUPAC Name |
(4-chlorophenyl)-(3-methylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9,14H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJESWJQURUAGJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.